KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL
Brand Name: Vulcanchem
CAS No.: 56877-15-7
VCID: VC17221663
InChI: InChI=1S/C13H14FN3O/c1-8-11(13(15-2)17(3)16-8)12(18)9-6-4-5-7-10(9)14/h4-7,15H,1-3H3
SMILES:
Molecular Formula: C13H14FN3O
Molecular Weight: 247.27 g/mol

KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL

CAS No.: 56877-15-7

Cat. No.: VC17221663

Molecular Formula: C13H14FN3O

Molecular Weight: 247.27 g/mol

* For research use only. Not for human or veterinary use.

KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL - 56877-15-7

Specification

CAS No. 56877-15-7
Molecular Formula C13H14FN3O
Molecular Weight 247.27 g/mol
IUPAC Name [1,3-dimethyl-5-(methylamino)pyrazol-4-yl]-(2-fluorophenyl)methanone
Standard InChI InChI=1S/C13H14FN3O/c1-8-11(13(15-2)17(3)16-8)12(18)9-6-4-5-7-10(9)14/h4-7,15H,1-3H3
Standard InChI Key GJKAEHDZZWMUDS-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC)C

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The compound’s molecular formula is C13H14FN3O\text{C}_{13}\text{H}_{14}\text{FN}_3\text{O}, with a molecular weight of 247.27 g/mol . Its IUPAC name, [1,3-dimethyl-5-(methylamino)pyrazol-4-yl]-(2-fluorophenyl)methanone, reflects its pyrazole core substituted with methyl and methylamino groups at positions 1, 3, and 5, respectively, and a 2-fluorobenzoyl moiety at position 4. The canonical SMILES string is CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC)C, and its InChIKey GJKAEHDZZWMUDS-UHFFFAOYSA-N confirms stereochemical uniqueness .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.56877-15-7
Molecular FormulaC13H14FN3O\text{C}_{13}\text{H}_{14}\text{FN}_3\text{O}
Molecular Weight247.27 g/mol
SMILESCC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC)C
PubChem CID42019

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis typically involves a multi-step condensation strategy. A pyrazole derivative, such as 5-amino-1,3-dimethylpyrazole, reacts with a fluorophenyl ketone precursor under nucleophilic acyl substitution conditions. For example:

  • Formation of the Pyrazole Core: 1,3-Dimethyl-5-aminopyrazole is synthesized via cyclization of hydrazine derivatives with β-ketoesters.

  • Ketone Introduction: The amino group at position 5 undergoes methylation to form the methylamino substituent, followed by Friedel-Crafts acylation with 2-fluorobenzoyl chloride .

Source describes a related compound, (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, which lacks the methylamino group. This suggests that methylation of the 5-amino intermediate is critical for obtaining the target compound .

Analytical Characterization

Structural confirmation relies on:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR verify substituent positions and ketone functionality.

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 247.27 .

  • HPLC: Purity assessments show >95% purity in commercial samples .

Biological Activity and Pharmacological Profile

Antipsychotic-Like Effects

In rodent models, the compound demonstrated antipsychotic-like activity by inhibiting conditioned avoidance responses and reducing spontaneous locomotion, akin to classical antipsychotics . Notably, it lacked affinity for dopamine D2_2 receptors (in vitro IC50_{50} > 10 µM), distinguishing it from typical antipsychotics like haloperidol .

Neurotoxic Side Effects

Despite its efficacy, the compound induced clonic seizures in aged rodents, a liability absent in its 5-(substituted aminoacetamide) analogues . For instance, replacing the methylamino group with a diethylaminoacetamide moiety (Compound 25 in ) eliminated seizure risk while retaining antipsychotic effects.

Table 2: Comparative Pharmacology of Analogues

CompoundAntipsychotic ActivitySeizure RiskDopamine Receptor Binding
Target CompoundYesHighNo
2-(Diethylamino)acetamide (25)YesNoneNo

Mechanism of Action and Biochemical Pathways

Nondopaminergic Pathways

The compound’s efficacy without dopamine receptor interaction suggests a novel mechanism. Proposed pathways include:

  • Modulation of Glutamatergic Transmission: Indirect effects on NMDA receptors may underlie its antipsychotic effects .

  • Serotonin Receptor Interactions: Structural similarities to 5-HT2A_{2A} antagonists warrant further investigation .

Metabolic and Toxicokinetic Data

  • Half-Life: ~2.5 hours in rat plasma .

  • Metabolites: Primary metabolite is a hydroxylated derivative at the fluorophenyl ring, excreted renally .

Applications and Research Implications

Medicinal Chemistry

The compound serves as a lead structure for developing nondopaminergic antipsychotics. Its analogues, particularly aminoacetamide derivatives, are prioritized to mitigate neurotoxicity .

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